Direct Head-to-Head Comparison: Potency and Response Kinetics vs. Erythromycin and [Nle13]motilin
In a direct, head-to-head study comparing the gastric prokinetic-like activities of motilin receptor agonists in rabbit isolated stomach, Motilin (26-47), human, porcine (represented by rabbit motilin) and its analog [Nle13]motilin demonstrated significantly greater potency than the macrolide motilide erythromycin. Critically, the response kinetics also diverged dramatically; the peptide agonists induced a rapid but transient contraction, whereas erythromycin's effect was more sustained [1].
| Evidence Dimension | Potency (facilitation of cholinergically-mediated contractions) |
|---|---|
| Target Compound Data | pEC50 for r.motilin is ~8.5, corresponding to an EC50 of ~3 nM (based on concentration range 0.003-0.3 μM) |
| Comparator Or Baseline | Erythromycin: pEC50 ~6.5 (EC50 ~0.3 μM); [Nle13]motilin: potency equivalent to r.motilin (pEC50 ~8.5) |
| Quantified Difference | r.motilin/[Nle13]motilin are approximately 100-fold more potent than erythromycin |
| Conditions | Rabbit isolated stomach, electrical field stimulation (EFS) model of cholinergic contraction |
Why This Matters
This data directly informs selection: choose Motilin (26-47) for high-potency, acute activation studies mimicking endogenous fast signaling, and erythromycin for studies requiring a slower, more prolonged effect.
- [1] Jarvie, E. M., North Laidler, V. J., Corcoran, S., Bassil, A., & Sanger, G. J. (2007). Differences between the abilities of tegaserod and motilin receptor agonists to stimulate gastric motility in vitro. British Journal of Pharmacology, 150(4), 455–462. View Source
